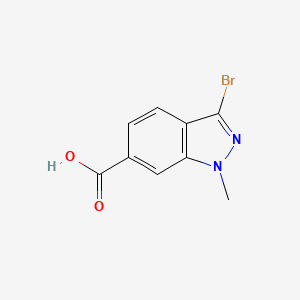

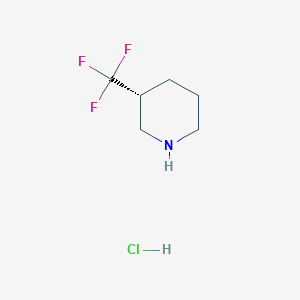

![molecular formula C27H33N5O4Si B1403541 [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol CAS No. 701278-05-9](/img/structure/B1403541.png)

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

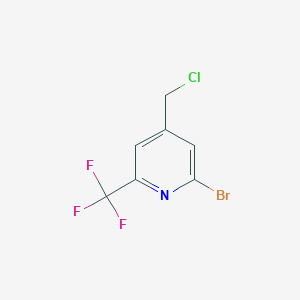

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol is a complex organic compound with a unique structure. Let’s explore its various aspects.

Molecular Structure Analysis

The compound’s molecular formula is C~10~H~18~O~2~ , with a molecular weight of 170.25 g/mol . Its structure comprises several functional groups, including an amino group, a purine ring, a benzyloxy group, and a silyl group. The stereochemistry is specified as (1S,2S,3S,5S) , indicating the absolute configuration of the chiral centers.

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Investigating its behavior under various reaction conditions, such as acid-catalyzed hydrolysis, oxidation, or nucleophilic substitution, would provide valuable insights. Unfortunately, specific reactions are not outlined in the available data.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is reported to be 57-59°C .

- Optical Activity : In toluene, it exhibits an optical rotation of [α]20/D +8.5° .

- Solubility : Investigating its solubility in various solvents would be relevant for practical applications.

科学的研究の応用

Stereocontrol in Organic Synthesis

Research by Fleming and Lawrence (1998) demonstrates the application of silicon-containing compounds, closely related to your compound of interest, in organic synthesis. This study achieved high levels of open-chain stereocontrol in the synthesis of (–)-tetrahydrolipstatin, indicating the potential of such compounds in precise stereochemical configurations in organic synthesis (Fleming & Lawrence, 1998).

Novel Conformationally Locked Carbocyclic Nucleosides

Hřebabecký et al. (2006) synthesized novel nucleosides derived from compounds structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol. Their research highlights the potential for creating new molecules with potential biological activity (Hřebabecký et al., 2006).

Synthesis of Methyl (+)-Nonactate

Another study by Ahmar, Duyck, and Fleming (1998) explores the use of silicon-containing compounds in the synthesis of methyl (+)-nonactate. This work emphasizes the role of such compounds in forming multiple stereogenic centres, which is crucial in the synthesis of complex organic molecules (Ahmar, Duyck, & Fleming, 1998).

Antiviral Activity

A study by Higashi-Kuwata et al. (2019) explored a novel nucleoside analog closely related to the compound , showing potent activity against hepatitis B virus. This indicates the potential application of such compounds in the development of antiviral medications (Higashi-Kuwata et al., 2019).

Anti-Cancer Activity

Lv et al. (2019) investigated a heterocyclic compound structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol, demonstrating its potential anti-bone cancer activity. This research shows the therapeutic potential of such compounds in oncology (Lv et al., 2019).

Safety And Hazards

Safety data, including toxicity, flammability, and handling precautions, are not explicitly provided. Researchers working with this compound should consult additional sources and follow standard laboratory safety protocols.

将来の方向性

- Biological Studies : Investigate its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

- Derivatives : Explore the synthesis of derivatives with modified functional groups for enhanced properties.

- Applications : Assess its applicability in drug development, materials science, or catalysis.

Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this intriguing compound.

特性

IUPAC Name |

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4Si/c1-37(2,19-11-7-4-8-12-19)21-13-22(27(35,16-34)20(21)14-33)32-17-29-23-24(32)30-26(28)31-25(23)36-15-18-9-5-3-6-10-18/h3-12,17,20-22,33-35H,13-16H2,1-2H3,(H2,28,30,31)/t20-,21+,22+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQXSAYLZCXRAT-HLIRBWCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(C1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H]([C@@]([C@@H]1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

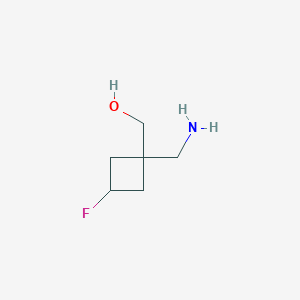

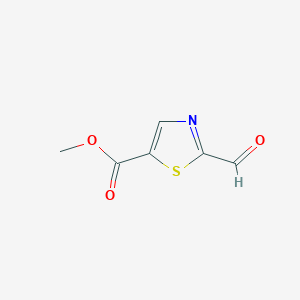

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)

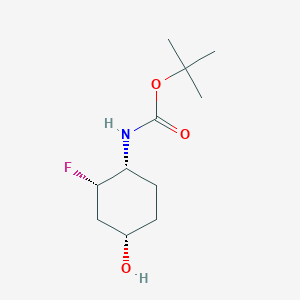

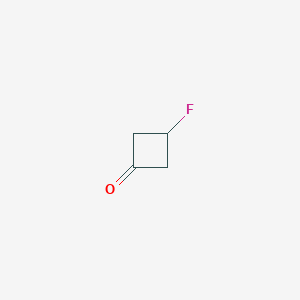

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)

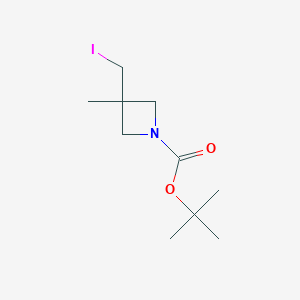

![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)

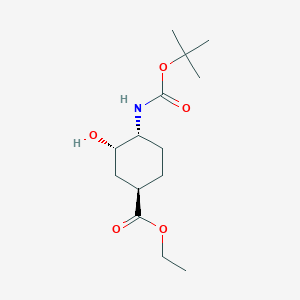

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)